molecular formula C8H12ClNS B13157655 5-[2-(Chloromethyl)butyl]-1,3-thiazole

5-[2-(Chloromethyl)butyl]-1,3-thiazole

Cat. No.: B13157655
M. Wt: 189.71 g/mol
InChI Key: FSQRQTMOLAXXJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dioxane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Chloromethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-[2-(Chloromethyl)butyl]-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with various biological molecules, leading to its diverse biological activities . For example, it can inhibit the growth of microbial cells by interfering with their metabolic pathways or DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring that includes both sulfur and nitrogen atoms. Its structure features a chloromethyl group at the 2-position and a butyl group at the 5-position, giving it a molecular formula of C₈H₁₀ClN₁S and a molecular weight of approximately 189.71 g/mol. This unique configuration endows the compound with distinct chemical properties and biological activities, making it significant in medicinal chemistry and material science.

Antimicrobial Properties

Research has shown that thiazole derivatives, including this compound, exhibit various antimicrobial activities. The compound's effectiveness against different bacterial strains has been evaluated using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.170.23
Salmonella Typhimurium0.350.70
Enterobacter cloacae0.230.47

The data indicates that the compound demonstrates moderate to good antibacterial activity, particularly against Bacillus cereus and Escherichia coli, with the latter being the most resistant strain observed .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific molecular targets within bacterial cells. The presence of the chloromethyl group enhances nucleophilic substitution reactions, which may disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have revealed that modifications in the thiazole ring or substituents significantly affect antimicrobial potency. For instance, introducing various functional groups at specific positions can enhance or diminish antibacterial activity. The presence of substituents such as phenyl or alkyl groups at certain positions has been shown to improve activity against specific bacterial strains .

Study on Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives, including this compound, and assessed their antimicrobial properties against a panel of pathogenic bacteria. The results indicated that while many derivatives exhibited varying degrees of activity, those with structural similarities to this compound showed promising results in inhibiting bacterial growth .

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

5-[2-(chloromethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3

InChI Key

FSQRQTMOLAXXJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=CS1)CCl

Origin of Product

United States

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